Ethyl 4-(3-bromophenyl)-3-oxobutanoate

Description

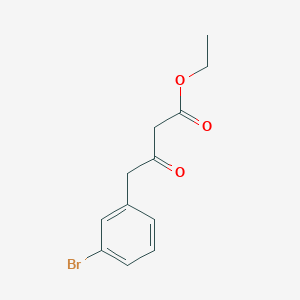

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-(3-bromophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-2-16-12(15)8-11(14)7-9-4-3-5-10(13)6-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEIZCXDAQSZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 4-(3-bromophenyl)-3-oxobutanoate typically involves the condensation or acylation reactions that introduce the 3-bromophenyl group and the keto-ester functionality onto the butanoate backbone. The key steps usually include:

- Introduction of the 3-bromophenyl substituent via aromatic substitution or coupling reactions.

- Formation of the β-ketoester structure through esterification and ketone formation.

- Optimization of reaction conditions to maximize yield and purity.

Specific Preparation Methods

Direct Acylation of 3-Bromophenyl Derivatives with Ethyl Acetoacetate

One common approach is the acylation of 3-bromophenyl precursors with ethyl acetoacetate, which provides the β-ketoester framework. This method benefits from the availability of ethyl acetoacetate and the reactivity of the bromophenyl moiety.

- Reaction Conditions: Typically involves refluxing in ethanol or other suitable solvents.

- Catalysts: Acid catalysts such as p-toluenesulfonic acid or sulfonic acid derivatives can be used to facilitate the reaction.

- Yields: Moderate to high yields are achievable depending on catalyst loading and reaction time.

A related study on similar β-ketoester syntheses using calixarene sulfonic acid as a catalyst demonstrated that low catalyst loadings (0.2–0.5 mol%) under ultrasonic irradiation significantly improve reaction rates and yields (up to 76%) compared to conventional heating methods.

| Catalyst | Catalyst Loading (mol %) | Time | Yield (%) |

|---|---|---|---|

| Calixarene sulfonic acid | 0.5 | 25 min (ultrasonic) | 76 |

| p-Toluenesulfonic acid | 4 | 60 min (ultrasonic) | 28 |

| No catalyst | 0 | 8 h (reflux) | 0 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-bromophenyl)-3-oxobutanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: 4-(3-bromophenyl)-3-oxobutanoic acid.

Reduction: Ethyl 4-(3-bromophenyl)-3-hydroxybutanoate.

Substitution: Products depend on the nucleophile used, such as 4-(3-methoxyphenyl)-3-oxobutanoate or 4-(3-cyanophenyl)-3-oxobutanoate.

Scientific Research Applications

Chemical Synthesis Applications

1. Intermediate in Organic Synthesis

Ethyl 4-(3-bromophenyl)-3-oxobutanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it a versatile building block in organic chemistry.

2. Reaction Mechanisms

The compound can undergo several types of reactions:

- Oxidation : Converts the keto group into carboxylic acids.

- Reduction : Reduces the keto group to a hydroxyl group, yielding alcohols.

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles such as amines or thiols.

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Alcohols | Sodium borohydride, lithium aluminum hydride |

| Substitution | Various substituted derivatives | Sodium hydroxide, polar solvents |

Biological and Medicinal Applications

1. Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.

2. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its mechanism of action could involve the modulation of inflammatory pathways, which warrants further investigation through clinical trials.

Case Study 1: Synthesis of Novel Derivatives

In a study published in Crystals, researchers synthesized ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate from this compound. The study confirmed the structure through single crystal X-ray diffraction and demonstrated the compound's potential biological activities .

Case Study 2: Antimicrobial Activity

A research article evaluated the antimicrobial efficacy of derivatives synthesized from this compound against various pathogens. The findings indicated significant inhibition zones compared to control groups, highlighting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromophenyl)-3-oxobutanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The bromophenyl group can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-(3-bromophenyl)-3-oxobutanoate with its analogs, focusing on substituent effects, physicochemical properties, and synthetic applications.

Substituent Position and Halogen Variation

Ethyl 4-(2-bromophenyl)-3-oxobutanoate (CAS: [914226-08-7])

- Structural Difference : Bromine at the 2-position of the phenyl ring.

- Applications: Limited data on biological activity, but used in synthetic routes for heterocycles .

Ethyl 4-(4-bromophenyl)-3-oxobutanoate (CAS: [909190-92-7])

- Structural Difference : Bromine at the 4-position (para).

- Impact : Para-substitution enhances electronic conjugation, possibly stabilizing intermediates in cyclocondensation reactions.

- Applications : Reported in the synthesis of pyrimidine derivatives under microwave irradiation .

Ethyl 4-(3-chlorophenyl)-3-oxobutanoate (CAS: [221122-22-1])

- Structural Difference : Chlorine replaces bromine at the 3-position.

- Impact : Chlorine’s lower electronegativity and smaller atomic radius may alter solubility and reaction kinetics.

Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate (CAS: [194240-93-2])

- Structural Difference : Dichloro substitution at 2- and 4-positions.

- Impact : Increased electron-withdrawing effects enhance electrophilicity but may reduce stability due to steric strain.

- Safety : Classified under GHS regulations with specific handling requirements for halogenated compounds .

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate (CAS: [221121-37-5])

Physicochemical Properties

*Predicted based on analogous β-keto esters .

Biological Activity

Ethyl 4-(3-bromophenyl)-3-oxobutanoate is an organic compound notable for its unique structural features, including a brominated aromatic ring and an ethyl ester group. While the compound has potential applications in medicinal chemistry and organic synthesis, detailed studies on its biological activity remain limited. This article aims to synthesize existing research findings, providing insights into the compound's biological properties, synthesis methods, and potential applications.

Structural Characteristics

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 285.13 g/mol

The compound features a carbonyl group and a bromophenyl moiety, which may enhance its electrophilicity and reactivity in various chemical reactions.

Synthesis Methods

Several methods have been reported for synthesizing this compound. Common approaches include:

- Refluxing with Aluminum Chloride : This method yields various products, including ethylbenzene and different phenylbutanoic acids.

- Condensation Reactions : The compound can be synthesized through condensation reactions involving appropriate brominated phenolic precursors.

Antimicrobial Properties

This compound has shown promise in antimicrobial applications, particularly as a potential flavoring agent with antioxidant properties. Studies indicate that compounds with similar structures exhibit significant antibacterial activity against various pathogens, such as E. coli and S. aureus .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | Not specifically reported | Potentially E. coli, S. aureus |

| Other derivatives | 256 | E. coli, S. aureus |

Antitumor Activity

While direct studies on this compound are scarce, related compounds have demonstrated antitumor activity against certain human cell lines. For instance, derivatives with similar structural motifs have shown significant inhibitory effects on cancer cell lines such as HeLa (cervical cancer) and low toxicity towards normal human cells like HUVECs .

Case Studies

A recent investigation into the biological activities of compounds structurally related to this compound highlighted their potential as EGFR inhibitors, which are crucial in cancer therapy. The study found that specific substituents on the aromatic ring influenced the compounds' selectivity and potency against high-expressed EGFR cell lines .

Key Findings from Related Research:

- Compound D04 : IC of 55 nmol/L against HeLa cells.

- Compound D08 : IC of 88.3 nmol/L against HeLa cells.

- Control (Gefitinib) : IC of 1.9 nmol/L.

These results suggest that structural modifications can lead to enhanced biological activity, highlighting the importance of further research into the specific actions of this compound.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(3-bromophenyl)-3-oxobutanoate, and how can reaction conditions be optimized?

The synthesis typically involves esterification of 3-(3-bromophenyl)-3-oxobutanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) via reflux . Optimization may include:

- Catalyst selection : Acidic resins or Lewis acids to improve yield.

- Solvent systems : Polar aprotic solvents (e.g., THF) to enhance solubility.

- Temperature control : Gradual heating to avoid side reactions (e.g., decarboxylation).

Advanced variations may use continuous flow reactors for scalable production .

Q. How can the structure of this compound be confirmed post-synthesis?

Key analytical methods include:

Q. What are the primary stability concerns for this compound under laboratory storage?

- Hydrolysis : Susceptibility to ester cleavage in humid conditions; store desiccated at -20°C.

- Light sensitivity : The bromophenyl group may undergo photodegradation; use amber vials.

- Thermal stability : Decomposition above 150°C; monitor via TGA/DSC .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s bioactivity?

Comparative studies on analogs (e.g., 3-chloro, 4-methyl, or nitro derivatives) reveal:

- Electron-withdrawing groups (Br, NO₂) : Enhance electrophilicity, improving enzyme inhibition (e.g., kinase targets) .

- Steric effects : Bulky substituents reduce binding affinity to hydrophobic pockets .

Methodological approach : Synthesize analogs via Suzuki coupling or Friedel-Crafts acylation, then assay against target proteins .

Q. What computational strategies are effective for predicting binding modes of this compound?

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., quinazoline-binding kinases) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Common issues include:

- Metabolic instability : Phase I/II metabolism (e.g., ester hydrolysis) reduces efficacy; test with liver microsomes .

- Solubility limitations : Use surfactants (e.g., Tween-80) or prodrug strategies.

- Off-target effects : Employ CRISPR-Cas9 knockout models to validate target specificity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.